7-Deoxyloganin

Description

Deoxyloganin has been reported in Verbena officinalis and Strychnos nux-vomica with data available.

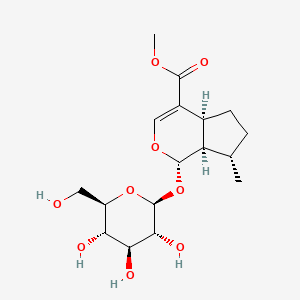

Structure

3D Structure

Properties

CAS No. |

26660-57-1 |

|---|---|

Molecular Formula |

C17H26O9 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

methyl (1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O9/c1-7-3-4-8-9(15(22)23-2)6-24-16(11(7)8)26-17-14(21)13(20)12(19)10(5-18)25-17/h6-8,10-14,16-21H,3-5H2,1-2H3/t7-,8+,10+,11+,12+,13-,14+,16-,17-/m0/s1 |

InChI Key |

KMHXLGLJTQHEIM-OUEWTLASSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

7-deoxyloganin loganin loganoside |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the 7-Deoxyloganin Biosynthesis Pathway in Catharanthus roseus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 7-deoxyloganin biosynthesis pathway, a critical segment of the larger terpenoid indole (B1671886) alkaloid (TIA) pathway in the medicinal plant Catharanthus roseus. The TIAs, which include the potent anticancer agents vinblastine (B1199706) and vincristine, are of significant interest to the pharmaceutical industry. Understanding the biosynthesis of their iridoid precursor, this compound, is crucial for metabolic engineering and synthetic biology approaches aimed at increasing the production of these valuable compounds.

The this compound Biosynthesis Pathway: An Overview

The biosynthesis of this compound is a multi-step enzymatic process that takes place within specialized cells of Catharanthus roseus. This pathway converts the primary metabolite geraniol (B1671447) into the iridoid glucoside this compound, which is a key intermediate en route to secologanin (B1681713), the direct precursor that condenses with tryptamine (B22526) to form strictosidine, the backbone of all TIAs. The core enzymatic steps are spatially regulated, with early reactions occurring in the internal phloem-associated parenchyma (IPAP) cells and later steps localized to the leaf epidermis.

Core enzymatic steps in the biosynthesis of this compound and its conversion to secologanin.

Key Enzymes and Their Catalytic Functions

The biosynthesis of this compound and its subsequent conversion to secologanin are catalyzed by a series of enzymes, primarily belonging to the cytochrome P450, glucosyltransferase, hydroxylase, and methyltransferase families.

7-Deoxyloganetic Acid Synthase (7DLS, CYP76A26)

This cytochrome P450 enzyme catalyzes a crucial three-step oxidation of iridodial-nepetalactol to form 7-deoxyloganetic acid.[1] The functional expression of 7DLS in Saccharomyces cerevisiae has confirmed its role in this key oxidative process.[1]

7-Deoxyloganetic Acid Glucosyltransferase (UGT8)

UGT8 is a highly specific glucosyltransferase that catalyzes the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid, utilizing UDP-glucose as the sugar donor.[2][3][4] Biochemical analyses have shown that UGT8 has a high catalytic efficiency for its substrate, making it a key enzyme in the iridoid pathway.

7-Deoxyloganic Acid 7-Hydroxylase (CrDL7H, CYP72A224)

This cytochrome P450 monooxygenase is responsible for the hydroxylation of 7-deoxyloganic acid at the C7 position to produce loganic acid. This enzyme shows a preference for 7-deoxyloganic acid and is not active on 7-deoxyloganetic acid. The activity of this enzyme has been demonstrated in microsomal preparations from C. roseus cell cultures.

Loganic Acid O-Methyltransferase (LAMT)

LAMT catalyzes the methylation of the carboxyl group of loganic acid to form loganin (B1675030), using S-adenosyl-L-methionine as the methyl donor. This enzyme is strongly repressed by its product, loganin.

Secologanin Synthase (SLS, CYP72A1)

SLS, another cytochrome P450 enzyme, catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin. This is a critical step that generates the secoiridoid structure necessary for the subsequent condensation with tryptamine. Some isoforms of SLS have also been shown to further oxidize secologanin to secoxyloganin.

Quantitative Data on Pathway Components

Quantitative analysis of enzyme kinetics and metabolite levels provides crucial insights into the regulation and potential bottlenecks of the this compound biosynthesis pathway.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |

| 7-Deoxyloganic Acid 7-Hydroxylase (CrDL7H) | 7-Deoxyloganic Acid | 111 | - | |

| NADPH | 30 | - | ||

| Loganic Acid O-Methyltransferase (LAMT) | Loganic Acid | 315 | 0.31 | |

| S-adenosyl-L-methionine | 742 | - |

Metabolite Accumulation

Virus-induced gene silencing (VIGS) of CrDL7H resulted in a significant accumulation of its substrate, 7-deoxyloganic acid, to levels exceeding 4 mg per gram of fresh weight in silenced leaves, while secologanin levels were reduced by at least 70%. This demonstrates the critical role of CrDL7H in the pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Metabolite Extraction from Catharanthus roseus Leaves

This protocol is adapted for the extraction of iridoids and alkaloids for HPLC analysis.

Materials:

-

Fresh or freeze-dried C. roseus leaf tissue

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized (freeze-dried) tissue.

-

Grind the frozen or dried tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at room temperature for 1 hour with occasional vortexing.

-

Centrifuge the extract at 13,000 x g for 10 minutes to pellet the cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The extract is now ready for HPLC or HPLC-MS analysis.

Workflow for the extraction of metabolites from C. roseus leaves.

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

This protocol describes a method for transiently silencing genes in C. roseus using the Tobacco Rattle Virus (TRV)-based pTRV vector system to study gene function in planta.

Materials:

-

Agrobacterium tumefaciens strain GV3101

-

pTRV1 vector

-

pTRV2 vector containing the gene fragment of interest

-

C. roseus seedlings (approximately 2-3 weeks old)

-

LB medium with appropriate antibiotics (e.g., kanamycin, gentamycin)

-

Infiltration medium (10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)

-

Syringeless 1 mL tuberculin syringes

Procedure:

-

Construct Preparation: Clone a 200-400 bp fragment of the target gene into the pTRV2 vector.

-

Agrobacterium Transformation: Transform A. tumefaciens GV3101 separately with pTRV1 and the pTRV2 construct.

-

Culture Preparation:

-

Grow single colonies of each transformed Agrobacterium strain overnight at 28°C in LB medium with appropriate antibiotics.

-

Inoculate a larger volume of LB with the overnight culture and grow until the OD₆₀₀ reaches approximately 1.5.

-

Pellet the cells by centrifugation and resuspend in infiltration medium to a final OD₆₀₀ of 1.5.

-

Incubate the bacterial suspensions at room temperature for 3-4 hours without shaking.

-

-

Infiltration:

-

Mix equal volumes of the Agrobacterium cultures containing pTRV1 and the pTRV2 construct.

-

Infiltrate the underside of the leaves of 2-3 week old C. roseus seedlings using a syringeless syringe. Infiltrate at least two to four leaves per plant.

-

-

Plant Growth and Analysis:

-

Grow the infiltrated plants in a controlled environment (e.g., 22°C with a 16h light/8h dark cycle).

-

Silencing phenotypes are typically observed 2-3 weeks post-infiltration.

-

Harvest silenced tissues for metabolite analysis and qRT-PCR to confirm gene knockdown.

-

General workflow for Virus-Induced Gene Silencing (VIGS) in C. roseus.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression levels of genes in the this compound pathway.

Materials:

-

Total RNA extracted from C. roseus tissues

-

DNase I

-

Reverse transcriptase and corresponding buffer/reagents

-

SYBR Green qPCR master mix

-

Gene-specific primers

-

qRT-PCR instrument

Procedure:

-

RNA Isolation and DNase Treatment:

-

Extract total RNA from the desired C. roseus tissues using a commercial kit or a standard protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Set up the qPCR reactions in a 96-well plate. Each reaction should contain:

-

SYBR Green qPCR master mix

-

Forward and reverse primers (final concentration of 300-500 nM each)

-

Diluted cDNA template

-

Nuclease-free water to the final volume.

-

-

Include no-template controls for each primer pair.

-

-

qPCR Program:

-

A typical qPCR program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplicons.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to a stably expressed reference gene (e.g., actin or 40S ribosomal protein S9).

-

Conclusion

The elucidation of the this compound biosynthesis pathway in Catharanthus roseus has provided a solid foundation for understanding the formation of terpenoid indole alkaloids. The identification and characterization of key enzymes such as 7-deoxyloganetic acid synthase, 7-deoxyloganetic acid glucosyltransferase, and 7-deoxyloganic acid 7-hydroxylase have opened up new avenues for metabolic engineering. The experimental protocols detailed in this guide provide researchers with the necessary tools to further investigate this pathway, with the ultimate goal of enhancing the production of medicinally important alkaloids. Future research should focus on obtaining a more complete quantitative understanding of the pathway's flux and regulation, as well as on the heterologous reconstruction of the entire TIA pathway in microbial systems for sustainable and scalable production.

References

- 1. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

7-Deoxyloganin: A Technical Guide to Its Natural Sources, Biosynthesis, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deoxyloganin is a pivotal iridoid glycoside, serving as a key intermediate in the biosynthesis of complex and pharmacologically significant monoterpenoid indole (B1671886) alkaloids (MIAs). This technical document provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed protocols for its extraction and isolation from plant matrices. Quantitative data from various botanical sources are presented to aid in the selection of raw materials for research and drug development. Furthermore, this guide illustrates the biosynthetic pathway and a general experimental workflow using high-contrast, publication-quality diagrams to facilitate a deeper understanding of the underlying biochemical and methodological principles.

Natural Occurrences and Quantitative Data

This compound has been identified in several plant species, primarily within the families Apocynaceae, Loganiaceae, and Verbenaceae. Its concentration can vary significantly based on the plant species, tissue type, and developmental stage. The following table summarizes the known botanical sources and available quantitative data for this compound and its immediate precursor, 7-deoxyloganic acid.

| Plant Species | Family | Plant Part | Compound | Concentration/Yield | References |

| Catharanthus roseus | Apocynaceae | Leaves | 7-Deoxyloganic Acid* | > 4 mg/g fresh weight | [1] |

| Strychnos nux-vomica | Loganiaceae | Fruit, Fruit Pulp | This compound | Presence reported | [2][3][4] |

| Verbena officinalis | Verbenaceae | Aerial Parts | This compound | Presence reported |

Note: Data for 7-deoxyloganic acid in genetically modified (CrDL7H-silenced) C. roseus is provided as a proxy for the potential yield of its direct downstream product, this compound. Quantitative data for this compound in wild-type plants remain scarce in the current literature.

Biosynthesis of this compound

This compound is synthesized via the iridoid pathway, which begins with the monoterpene geraniol (B1671447), derived from the methylerythritol phosphate (B84403) (MEP) pathway. A series of enzymatic oxidation and cyclization reactions leads to the formation of the characteristic cyclopentanopyran ring structure of iridoids.

The key steps leading to this compound are as follows:

-

Geraniol is hydroxylated and subsequently oxidized to form 8-oxogeranial .

-

Iridoid synthase (IS) catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol .

-

A multi-step oxidation of nepetalactol yields 7-deoxyloganetic acid .

-

7-deoxyloganetic acid glucosyltransferase (7-DLGT) glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid .

-

Finally, methylation of the carboxyl group of 7-deoxyloganic acid would yield this compound, a step catalyzed by a specific methyltransferase.

The following diagram illustrates the core biosynthetic pathway from geraniol to this compound.

References

An In-depth Technical Guide to 7-Deoxyloganin: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxyloganin is an iridoid glycoside that serves as a crucial intermediate in the biosynthesis of more complex and biologically active monoterpenoid indole (B1671886) alkaloids (MIAs) in various plant species. Its chemical structure and reactivity have garnered significant interest in the fields of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological significance of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is characterized by a cis-fused cyclopentanopyran ring system, a methyl group at the C-7 position, and a glucose molecule attached via a β-glycosidic linkage at the C-1 position. The absence of a hydroxyl group at the C-7 position distinguishes it from its downstream product, loganin.

Table 1: Chemical Identifiers and Basic Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | methyl (1S,4aS,7S,7aR)-1-(β-D-glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | [1][2] |

| CAS Number | 26660-57-1 | [1] |

| Molecular Formula | C₁₇H₂₆O₉ | [1] |

| Molecular Weight | 374.38 g/mol | [1] |

| Monoisotopic Mass | 374.15768 g/mol |

Spectral Data

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Note: The following are predicted chemical shifts and may vary based on solvent and experimental conditions. Experimental verification is recommended.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | ~95.0 | ~5.3 (d) |

| 3 | ~152.0 | ~7.4 (s) |

| 4 | ~112.0 | |

| 5 | ~30.0 | ~2.5 (m) |

| 6 | ~25.0 | ~1.8 (m), ~1.5 (m) |

| 7 | ~35.0 | ~2.0 (m) |

| 8 | ~42.0 | ~2.2 (m) |

| 9 | ~45.0 | ~2.8 (m) |

| 10 (CH₃) | ~22.0 | ~1.1 (d) |

| 11 (COOCH₃) | ~168.0 | |

| 11 (OCH₃) | ~51.0 | ~3.7 (s) |

| 1' | ~99.0 | ~4.7 (d) |

| 2' | ~74.0 | ~3.2 (m) |

| 3' | ~77.0 | ~3.4 (m) |

| 4' | ~71.0 | ~3.3 (m) |

| 5' | ~78.0 | ~3.4 (m) |

| 6' | ~62.0 | ~3.8 (m), ~3.6 (m) |

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak [M]+ or pseudomolecular ions such as [M+H]+ or [M+Na]+. A predicted GC-MS spectrum suggests fragmentation patterns involving the loss of the glucose moiety and subsequent cleavages of the iridoid core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific experimental IR and UV-Vis data for this compound are not widely published. However, based on its structure, the IR spectrum is expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O of the ester), and C-O (ether and glycosidic linkages) functional groups. The UV-Vis spectrum would likely exhibit an absorption maximum corresponding to the α,β-unsaturated ester chromophore.

Biosynthesis and Natural Occurrence

This compound is a key intermediate in the biosynthesis of secoiridoids and monoterpenoid indole alkaloids in a variety of plant species. It is naturally found in plants such as those from the genera Lonicera (honeysuckle), Verbena, and Strychnos.

The biosynthesis of this compound is part of a larger pathway that begins with geraniol. A series of enzymatic reactions, including oxidation and cyclization, leads to the formation of the iridoid skeleton. This compound is then hydroxylated to form loganin, a precursor to other important compounds like secologanin.

References

The Pivotal Role of 7-Deoxyloganin in Iridoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 7-deoxyloganin as a key intermediate in the intricate biosynthetic pathway of iridoids. Iridoids are a large class of monoterpenoids that serve as precursors to a wide array of pharmacologically significant compounds, including the anticancer agents vinblastine (B1199706) and vincristine. Understanding the enzymatic conversions surrounding this compound is paramount for advancements in metabolic engineering and the development of novel therapeutic agents. This document provides a comprehensive overview of the biosynthetic pathways, quantitative enzymatic data, detailed experimental protocols, and visual representations of the core processes.

Introduction to Iridoid Biosynthesis and the Centrality of this compound

Iridoid biosynthesis is a complex, multi-step process that originates from geraniol. A series of enzymatic reactions, including hydroxylations, oxidations, and cyclizations, lead to the formation of the characteristic cyclopentanopyran ring structure of iridoids. This compound emerges as a crucial intermediate, positioned at a key branch point in the pathway leading to the formation of loganin, a direct precursor to secologanin (B1681713) and subsequently to a vast number of monoterpenoid indole (B1671886) alkaloids (MIAs).

Biosynthetic Pathways of this compound

There are two primary proposed pathways for the formation of this compound, both originating from the precursor 7-deoxyloganetic acid.

Pathway A: Glucosylation of 7-Deoxyloganetin

The predominant pathway involves the methylation of 7-deoxyloganetic acid to form 7-deoxyloganetin, which is then glucosylated to yield this compound. This glucosylation step is catalyzed by a specific UDP-glycosyltransferase.

Pathway B: Methylation of 7-Deoxyloganic Acid

An alternative, though considered less likely in plants like Catharanthus roseus, pathway suggests the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid, which would then be methylated to produce this compound.

Following its formation, this compound is hydroxylated at the C7 position by the enzyme this compound 7-hydroxylase to produce loganin.

Visualizing the Biosynthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key enzymatic steps in the biosynthesis of this compound and its subsequent conversion.

Caption: Biosynthetic pathways leading to and from this compound.

Quantitative Data on Key Enzymes

The efficiency of the enzymatic reactions in the iridoid pathway is critical for the overall yield of downstream products. The following tables summarize the kinetic parameters of key glucosyltransferases involved in the biosynthesis of intermediates related to this compound in Catharanthus roseus.

Table 1: Kinetic Parameters of 7-Deoxyloganetin Glucosyltransferase (UGT6) and 7-Deoxyloganetic Acid Glucosyltransferase (UGT8) from Catharanthus roseus

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| UGT6 | 7-Deoxyloganetin | 0.202 | 0.0355 | 0.176 | [1] |

| UDP-glucose | 0.117 | 0.0320 | 0.274 | [1] | |

| UGT8 | 7-Deoxyloganetic Acid | 0.088 | 0.130 | 1.477 | [2] |

| UDP-glucose | 5.38 | 0.325 | 0.060 | [2] |

Note: Kinetic parameters can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of this compound and iridoid biosynthesis.

Recombinant Enzyme Expression and Purification

A common method for producing enzymes involved in iridoid biosynthesis for in vitro characterization is through recombinant expression in Escherichia coli.

Protocol:

-

Gene Cloning: The open reading frame of the target enzyme (e.g., a UGT) is cloned into an expression vector, often with a His6-tag for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lysozyme and a protease inhibitor cocktail are added, and the cells are lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM), and the protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

Enzyme Assays

Enzyme activity is typically measured by quantifying the formation of the product over time.

Protocol for a Glucosyltransferase Assay:

-

Reaction Mixture: A typical reaction mixture (50 µL) contains 50 mM Tris-HCl (pH 8.0), 1 mM of the acceptor substrate (e.g., 7-deoxyloganetin), 5 mM of the sugar donor (UDP-glucose), and the purified enzyme (1-5 µg).[3]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specific time (e.g., 10-60 minutes).

-

Termination: The reaction is terminated by adding an equal volume of methanol (B129727) or another organic solvent.

-

Analysis: The mixture is centrifuged to pellet any precipitated protein, and the supernatant is analyzed by HPLC to quantify the product.

HPLC Analysis of Iridoids

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying iridoids.

Protocol:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds at a specific wavelength (e.g., 230-240 nm for many iridoids).

-

Quantification: The concentration of the iridoid is determined by comparing the peak area to a standard curve generated with a known concentration of the purified compound.

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful reverse genetics tool used to study gene function in plants by transiently silencing the expression of a target gene.

Caption: A typical workflow for Virus-Induced Gene Silencing (VIGS).

Protocol Outline:

-

Vector Construction: A fragment of the target gene is cloned into the pTRV2 VIGS vector.

-

Agrobacterium Transformation: The pTRV1 and the pTRV2 construct are transformed into separate Agrobacterium tumefaciens strains.

-

Infiltration: Cultures of the two Agrobacterium strains are mixed and infiltrated into the leaves of young C. roseus plants.

-

Silencing and Analysis: The plants are grown for several weeks to allow for the spread of the virus and silencing of the target gene. Tissues are then harvested for metabolite analysis by HPLC and gene expression analysis by qRT-PCR to confirm silencing.

Conclusion

This compound stands as a linchpin in the biosynthesis of a multitude of valuable iridoids and their derivatives. A thorough understanding of its formation, conversion, and the enzymes that govern these processes is essential for the rational design of metabolic engineering strategies aimed at enhancing the production of medicinally important compounds. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and manipulate this critical biosynthetic pathway. The continued investigation into the enzymes involved, their regulation, and the transport of intermediates will undoubtedly unlock new possibilities in the fields of synthetic biology and drug development.

References

The Crucial Role of 7-Deoxyloganin in the Biosynthesis of Secologanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Secologanin (B1681713), a monoterpenoid iridoid, stands as a pivotal precursor in the biosynthesis of a vast array of over 3,000 biologically active terpenoid indole (B1671886) alkaloids (TIAs), including the potent anticancer agents vinblastine (B1199706) and vincristine. The intricate biosynthetic pathway leading to secologanin has been a subject of intense research, with 7-deoxyloganin emerging as a key intermediate. This technical guide provides an in-depth exploration of the conversion of this compound to secologanin, offering a comprehensive overview of the enzymatic steps, relevant quantitative data, and detailed experimental protocols to aid researchers in this field.

The Core Biosynthetic Pathway: From this compound to Secologanin

The transformation of this compound to secologanin is a critical juncture in the iridoid pathway. This conversion is not a single-step reaction but a multi-enzyme catalyzed process that introduces key functional groups, ultimately leading to the characteristic secoiridoid structure of secologanin. The primary pathway involves the hydroxylation of this compound to form loganin (B1675030), which is then oxidatively cleaved to yield secologanin.

While alternative biosynthetic routes have been proposed, substantial evidence from studies in various plant species, most notably Catharanthus roseus (Madagascar periwinkle), supports a defined sequence of enzymatic reactions.[1][2] The key enzymes orchestrating this transformation are 7-deoxyloganic acid 7-hydroxylase (7-DLH) and secologanin synthase (SLS).[3][4]

The biosynthesis of secologanin from its precursor geraniol (B1671447) is a complex process involving at least ten enzymatic steps.[3] The pathway is highly compartmentalized within the plant cell, with early steps occurring in the internal phloem-associated parenchyma (IPAP) cells and the final steps, including the conversion of loganic acid to secologanin, taking place in the leaf epidermis.

Key Enzymatic Conversions:

-

7-Deoxyloganetic acid to 7-Deoxyloganic acid: This step is catalyzed by 7-deoxyloganetic acid glucosyltransferase (7-DLGT), which attaches a glucose moiety.

-

7-Deoxyloganic acid to Loganic acid: 7-deoxyloganic acid 7-hydroxylase (7-DLH), a cytochrome P450 enzyme, introduces a hydroxyl group at the C7 position.

-

Loganic acid to Loganin: Loganic acid O-methyltransferase (LAMT) catalyzes the methylation of the carboxyl group of loganic acid.

-

Loganin to Secologanin: Secologanin synthase (SLS), another critical cytochrome P450 enzyme (CYP72A1), mediates the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and intermediates in the secologanin biosynthesis pathway. This information is crucial for researchers aiming to reconstitute the pathway in vitro or to engineer it in microbial systems for enhanced production of valuable alkaloids.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (pkat/mg protein) | Source Organism | Reference |

| UGT8 | 7-Deoxyloganetic acid | 130 ± 20 | 11.8 ± 0.6 | Catharanthus roseus | |

| UGT8 | UDP-Glucose | 250 ± 30 | 11.8 ± 0.6 | Catharanthus roseus | |

| LAMT | Loganic acid | 280 | Not Reported | Catharanthus roseus | |

| LAMT | S-Adenosyl-L-methionine | 43 | Not Reported | Catharanthus roseus |

Table 1: Kinetic Parameters of Key Enzymes in Secologanin Biosynthesis. This table provides Michaelis-Menten constants (K_m_) and maximal reaction velocities (V_max_) for UGT8 and LAMT, highlighting their substrate affinities and catalytic efficiencies.

| Intermediate | Plant Tissue | Concentration (µg/g fresh weight) | Source Organism | Reference |

| Secologanin | Leaves | Variable, can be significantly increased through metabolic engineering | Catharanthus roseus | |

| Loganic acid | Leaves | Precursor to secologanin, concentration varies with developmental stage | Catharanthus roseus | |

| 7-Deoxyloganic acid | Leaves | Accumulates in plants where downstream enzymes are silenced | Catharanthus roseus |

Table 2: In Planta Concentrations of Key Intermediates. This table presents the typical concentrations of secologanin and its immediate precursors in Catharanthus roseus, providing a benchmark for metabolic engineering efforts.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a precursor to secologanin. These protocols are based on established methods cited in the literature.

Protocol 1: Enzymatic Preparation of 7-Deoxyloganetic Acid from 7-Deoxyloganic Acid

This protocol describes the enzymatic removal of the glucose moiety from 7-deoxyloganic acid to produce 7-deoxyloganetic acid, a key substrate for glucosyltransferase assays.

Materials:

-

7-Deoxyloganic acid

-

Almond β-glucosidase (Sigma-Aldrich)

-

50 mM Phosphate-citrate buffer, pH 4.8

-

Ethyl acetate (B1210297)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Dissolve 20 mg of 7-deoxyloganic acid in 10 mL of 50 mM phosphate-citrate buffer (pH 4.8).

-

Add 50 units/mL of almond β-glucosidase to the solution.

-

Incubate the reaction mixture for 3 hours at 37°C.

-

After incubation, centrifuge the mixture to pellet any precipitate.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts.

-

Concentrate the combined organic phase under reduced pressure using a rotary evaporator to yield the aglycone, 7-deoxyloganetic acid.

Protocol 2: In Vitro Assay of Secologanin Synthase (SLS) Activity

This protocol details the procedure for measuring the activity of secologanin synthase in microsomal preparations, a common method for characterizing cytochrome P450 enzymes.

Materials:

-

Microsomal protein preparation from Lonicera japonica cell suspension cultures (or other source expressing SLS)

-

Loganin (substrate)

-

NADPH

-

Molecular oxygen (supplied via aeration)

-

Carbon monoxide (for inhibition studies)

-

Cytochrome P450 inhibitors (e.g., ketoconazole)

-

Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the microsomal protein, loganin, and buffer in a suitable reaction vessel.

-

Initiate the reaction by adding NADPH.

-

Ensure the reaction is supplied with molecular oxygen by gentle shaking or bubbling air through the mixture.

-

For inhibition studies, pre-incubate the microsomal preparation with carbon monoxide or other cytochrome P450 inhibitors before adding NADPH.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period.

-

Stop the reaction by adding a quenching agent (e.g., ice-cold methanol (B129727) or acetone).

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the presence of secologanin using a validated HPLC method.

Visualizing the Pathway and Workflow

To provide a clearer understanding of the biochemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway from Geraniol to Secologanin.

Caption: Workflow for the in vitro assay of Secologanin Synthase.

Conclusion

The conversion of this compound to secologanin represents a critical and well-elucidated segment of the intricate biosynthetic pathway of terpenoid indole alkaloids. Understanding the enzymes, their kinetics, and the underlying molecular mechanisms is paramount for researchers in natural product chemistry, plant biochemistry, and drug development. The data and protocols presented in this guide offer a solid foundation for further investigation and for the metabolic engineering of this pathway to enhance the production of medicinally important compounds. The continued exploration of this pathway holds the promise of developing sustainable and efficient methods for producing valuable pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 7-Deoxyloganin in Monoterpenoid Indole Alkaloid Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 7-deoxyloganin and its derivatives as precursors in the intricate biosynthetic pathway of monoterpenoid indole (B1671886) alkaloids (MIAs). MIAs represent a large and structurally diverse class of plant-specialized metabolites, many of which, like the anticancer agents vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus, are of significant pharmacological importance. A thorough understanding of the enzymatic steps and regulatory networks governing their formation is paramount for advancements in metabolic engineering and synthetic biology aimed at enhancing the production of these valuable compounds.

The Iridoid Pathway: Gateway to Monoterpenoid Indole Alkaloids

The biosynthesis of MIAs begins with the iridoid pathway, which generates the monoterpenoid precursor, secologanin (B1681713). This pathway commences with geraniol (B1671447) and proceeds through a series of oxidative and cyclization reactions. A pivotal intermediate in this pathway is 7-deoxyloganic acid, formed from the three-step oxidation of iridodial-nepetalactol by the cytochrome P450 enzyme 7-deoxyloganetic acid synthase (7DLS, CYP76A26)[1]. The subsequent glucosylation of 7-deoxyloganetic acid by 7-deoxyloganetic acid glucosyltransferase (UGT8) yields 7-deoxyloganic acid, a key branching point in the pathway[2][3].

The main pathway in Catharanthus roseus involves the hydroxylation of 7-deoxyloganic acid at the C-7 position, followed by methylation to form loganin, and finally, an oxidative cleavage to produce secologanin. An alternative, less prominent pathway may involve the methylation of 7-deoxyloganic acid to form this compound prior to hydroxylation. The condensation of secologanin with tryptamine (B22526), catalyzed by strictosidine (B192452) synthase, marks the entry into the vast and diverse family of MIAs.

Spatial Organization of the Biosynthetic Pathway

In Catharanthus roseus leaves, the MIA biosynthetic pathway exhibits a remarkable spatial separation across different cell types. The initial steps, from the methylerythritol phosphate (B84403) (MEP) pathway to the formation of 7-deoxyloganic acid, occur in the internal phloem-associated parenchyma (IPAP) cells. Subsequently, proposed mobile intermediates are transported to the leaf epidermis, where the terminal reactions of secologanin biosynthesis and its condensation with tryptamine take place. The late stages of MIA biosynthesis and accumulation are localized to specialized cells such as idioblasts and laticifers.

Quantitative Data on Key Enzymes

The efficiency of the enzymatic conversions in the iridoid pathway is crucial for the overall flux towards MIA production. The following table summarizes the available kinetic parameters for key glucosyltransferases involved in the metabolism of this compound precursors.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Source |

| UGT8 (7-deoxyloganetic acid glucosyltransferase) | 7-deoxyloganetic acid | 0.088 | 0.130 | 1477 | |

| UDP-glucose | 5.38 | 0.325 | 60.4 | ||

| UGT6 (7-deoxyloganetin glucosyltransferase) | 7-deoxyloganetin | 0.202 | 0.0355 | 175.7 | |

| UDP-glucose | 0.117 | 0.0320 | 273.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound and MIA biosynthesis.

Heterologous Expression of Plant Cytochrome P450s in Yeast

The functional characterization of cytochrome P450 enzymes, such as 7-deoxyloganetic acid synthase (7DLS), is often achieved through heterologous expression in microbial systems like Saccharomyces cerevisiae.

Protocol:

-

Vector Construction: The full-length cDNA of the target P450 gene is cloned into a yeast expression vector, typically under the control of a strong inducible promoter (e.g., GAL1). Co-expression with a cytochrome P450 reductase (CPR) from either the plant source or yeast itself is often necessary for catalytic activity.

-

Yeast Transformation: The expression construct is transformed into a suitable yeast strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

-

Protein Expression: Transformed yeast cells are grown in a selective medium to the mid-log phase. Gene expression is then induced by transferring the cells to a medium containing galactose and supplemented with a heme precursor like δ-aminolevulinic acid.

-

Microsome Isolation: After a period of induction (typically 24-48 hours), yeast cells are harvested, and microsomes containing the expressed P450 enzyme are isolated by differential centrifugation.

-

Enzyme Assays: The activity of the recombinant enzyme is assayed by incubating the isolated microsomes with the putative substrate (e.g., iridodial-nepetalactol for 7DLS) and NADPH. The reaction products are then extracted and analyzed by methods such as GC-MS or LC-MS/MS.

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful reverse genetics tool used to study gene function in planta by transiently silencing the expression of a target gene.

Protocol:

-

Vector Construction: A fragment of the target gene (typically 200-400 bp) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector, such as pTRV2.

-

Agrobacterium Transformation: The pTRV2 construct, along with the pTRV1 helper plasmid, is transformed into Agrobacterium tumefaciens (e.g., strain GV3101).

-

Plant Infiltration: Agrobacterium cultures carrying pTRV1 and the pTRV2 construct are mixed in a 1:1 ratio and infiltrated into the leaves or cotyledons of young C. roseus plants using a syringe or by vacuum infiltration.

-

Gene Silencing and Phenotypic Analysis: The viral infection spreads systemically, leading to the silencing of the target gene in newly developing tissues. The effect of gene silencing on the plant's phenotype and metabolite profile is then analyzed. For visual tracking of silencing, a fragment of a marker gene like phytoene (B131915) desaturase (PDS) can be co-cloned, causing photobleaching in silenced tissues.

-

Molecular and Metabolite Analysis: The efficiency of gene silencing is confirmed by quantifying the target gene's transcript levels using qRT-PCR. The impact on the MIA pathway is assessed by measuring the concentrations of relevant iridoids and alkaloids using LC-MS/MS.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the transcript abundance of MIA biosynthetic genes in different tissues or under various experimental conditions.

Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues using a suitable kit or protocol, followed by treatment with DNase I to remove genomic DNA contamination. First-strand cDNA is then synthesized from the RNA template using a reverse transcriptase and oligo(dT) or random primers.

-

Primer Design: Gene-specific primers are designed to amplify a short region (typically 80-200 bp) of the target gene.

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, the cDNA template, and the gene-specific primers. The reaction is performed in a real-time PCR cycler.

-

Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a stably expressed reference gene (e.g., actin or ubiquitin) for normalization.

In Situ Hybridization for Transcript Localization

This technique is used to visualize the spatial expression pattern of specific mRNAs within plant tissues, providing cellular-level resolution of gene activity.

Protocol:

-

Tissue Fixation and Embedding: Plant tissues are fixed in a solution containing paraformaldehyde, dehydrated through an ethanol (B145695) series, and embedded in paraffin (B1166041) wax.

-

Sectioning: Thin sections (8-10 µm) of the embedded tissue are prepared using a microtome and mounted on slides.

-

Probe Synthesis: An antisense RNA probe labeled with digoxigenin (B1670575) (DIG) is synthesized by in vitro transcription from a linearized plasmid containing the target gene fragment. A sense probe is used as a negative control.

-

Hybridization: The tissue sections are pretreated to permeabilize the cells and then hybridized with the labeled probe overnight in a hybridization buffer.

-

Washing and Detection: The sections are washed under stringent conditions to remove non-specifically bound probe. The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase, followed by a colorimetric reaction with NBT/BCIP, which produces a purple precipitate at the site of transcript localization.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core biochemical pathway and a typical experimental workflow for studying gene function in MIA biosynthesis.

Caption: Biosynthetic pathway of MIAs, highlighting the central role of this compound derivatives.

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus.

References

- 1. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Virus-induced gene silencing in Catharanthus roseus by biolistic inoculation of tobacco rattle virus vectors. | Semantic Scholar [semanticscholar.org]

- 3. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Deoxyloganin: A Technical Guide

An In-depth Analysis of NMR and MS Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Deoxyloganin, an iridoid glycoside found in various medicinal plants, including Verbena officinalis and Strychnos nux-vomica.[1] The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) characteristics, offering a valuable resource for the identification and characterization of this compound in natural product research and drug discovery.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For this compound, the molecular formula is established as C₁₇H₂₆O₉.[1]

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₂₆O₉ | PubChem[1] |

| Exact Mass | 374.15768 g/mol | PubChem[1] |

| Monoisotopic Mass | 374.15768240 Da | PubChem[1] |

Experimental Protocol: Mass Spectrometry

While specific experimental parameters for the listed data are not detailed in the immediate search results, a general protocol for the analysis of iridoid glycosides using electrospray ionization (ESI) mass spectrometry is provided below as a representative example.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is typically used.

Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL.

Analysis Method:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode to form adducts such as [M+Na]⁺ or [M+H]⁺.

-

Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Mass Range: The instrument is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight, for instance, m/z 100-1000.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the parent ion, which is then used to calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework. The complete ¹H and ¹³C NMR data for this compound have been reported in the context of its total synthesis.

¹H NMR Data

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.25 | d | 9.0 |

| 3 | 7.42 | s | |

| 5 | 3.10 | m | |

| 6α | 1.85 | m | |

| 6β | 1.30 | m | |

| 7 | 1.80 | m | |

| 8 | 2.20 | m | |

| 9 | 2.55 | m | |

| 10 | 1.05 | d | 7.0 |

| 11-OCH₃ | 3.70 | s | |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.20 | dd | 8.0, 9.0 |

| 3' | 3.35 | t | 9.0 |

| 4' | 3.30 | t | 9.0 |

| 5' | 3.25 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

¹³C NMR Data

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 98.5 |

| 3 | 152.5 |

| 4 | 112.0 |

| 5 | 32.0 |

| 6 | 42.0 |

| 7 | 45.0 |

| 8 | 35.0 |

| 9 | 48.0 |

| 10 | 14.0 |

| 11 | 168.0 |

| 11-OCH₃ | 51.5 |

| 1' | 100.0 |

| 2' | 74.5 |

| 3' | 77.5 |

| 4' | 71.5 |

| 5' | 78.0 |

| 6' | 62.5 |

Experimental Protocol: NMR Spectroscopy

The following is a representative experimental protocol for acquiring high-resolution NMR data of iridoid glycosides.

Instrumentation: A high-field NMR spectrometer, such as a 500 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A range of approximately 10-12 ppm is typically sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: A range of approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and instrument sensitivity.

2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, a suite of 2D NMR experiments is typically performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Visualization of Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of this compound can be visualized as follows:

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 7-Deoxyloganin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of 7-Deoxyloganin, a significant iridoid glycoside, from various plant sources. This compound is a key intermediate in the biosynthesis of more complex and medicinally important secoiridoids and monoterpenoid indole (B1671886) alkaloids. The protocols outlined below are designed to be adaptable for laboratory-scale research and scalable for larger production needs.

Introduction to this compound and its Plant Sources

This compound is a naturally occurring iridoid glycoside that has been identified in several plant species. It serves as a crucial biosynthetic precursor to loganin, which is further converted to secologanin, a central molecule in the formation of numerous bioactive compounds. The primary plant sources for this compound include:

-

Lonicera japonica (Japanese Honeysuckle): The flower buds of this plant are a well-documented source of various iridoid glycosides, including this compound.

-

Verbena officinalis (Common Vervain): This medicinal plant is known to contain a variety of iridoids, with this compound being one of the constituents.

-

Strychnos nux-vomica (Nux Vomica): While primarily known for its strychnine (B123637) content, the seeds of this plant also contain this compound.

Extraction of this compound from Plant Material

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Both conventional and modern extraction techniques can be employed.

Plant Material Preparation

Fresh plant material should be thoroughly cleaned and dried in a well-ventilated area, preferably in the shade to prevent the degradation of thermolabile compounds. Once dried, the material should be ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent extraction.

Recommended Extraction Protocols

Two effective methods for the extraction of this compound are presented below: Ultrasonic-Assisted Extraction (UAE) and Maceration.

2.2.1. Protocol 1: Ultrasonic-Assisted Extraction (UAE)

UAE is a highly efficient method that utilizes ultrasonic waves to disrupt plant cell walls, thereby enhancing solvent penetration and mass transfer.

Materials and Equipment:

-

Powdered plant material (e.g., Lonicera japonica flower buds)

-

Extraction solvent (e.g., 70-80% Methanol or Ethanol)

-

Ultrasonic bath or probe sonicator

-

Filter paper or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Weigh a specific amount of the powdered plant material.

-

Add the extraction solvent at a defined solvent-to-solid ratio (see Table 1).

-

Place the mixture in an ultrasonic bath or use a probe sonicator.

-

Sonicate for the specified duration and at a controlled temperature (see Table 1).

-

After extraction, separate the extract from the plant residue by filtration.

-

Repeat the extraction process on the residue for a second or third time to maximize yield.

-

Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

2.2.2. Protocol 2: Maceration

Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent for an extended period.

Materials and Equipment:

-

Powdered plant material

-

Extraction solvent (e.g., 70-80% Methanol or Ethanol)

-

Conical flask or beaker with a stopper

-

Shaker or magnetic stirrer (optional)

-

Filter paper or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Place the powdered plant material in a suitable vessel.

-

Add the extraction solvent at the desired ratio (see Table 1).

-

Seal the vessel and allow the mixture to stand at room temperature for the specified duration, with occasional agitation.

-

After the maceration period, filter the extract to separate it from the plant debris.

-

The residue can be re-extracted to improve the yield.

-

Combine the extracts and concentrate them using a rotary evaporator.

Table 1: Recommended Extraction Parameters for this compound

| Parameter | Ultrasonic-Assisted Extraction (UAE) | Maceration |

| Plant Material | Lonicera japonica flower buds | Verbena officinalis aerial parts |

| Solvent | 75% Methanol | 80% Ethanol (B145695) |

| Solvent-to-Solid Ratio | 20:1 to 30:1 (mL/g) | 15:1 to 25:1 (mL/g) |

| Extraction Time | 30 - 60 minutes | 24 - 48 hours |

| Temperature | 40 - 50 °C | Room Temperature |

| Number of Extractions | 2 - 3 | 2 - 3 |

Note: These parameters are starting points and may require optimization based on the specific plant material and desired yield.

Purification of this compound

The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound with high purity.

Workflow for Purification of this compound

Caption: General workflow for the purification of this compound.

Protocol 3: Solvent-Solvent Partitioning

This initial purification step aims to remove non-polar compounds and enrich the iridoid glycoside fraction.

Materials and Equipment:

-

Crude extract

-

Distilled water

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Separatory funnel

Procedure:

-

Dissolve the crude extract in a minimal amount of distilled water.

-

Transfer the aqueous solution to a separatory funnel.

-

Perform liquid-liquid extraction with n-hexane (3 times) to remove lipids and chlorophylls. Discard the n-hexane layer.

-

Subsequently, extract the aqueous layer with ethyl acetate (3 times). This compound will partition into the ethyl acetate phase.

-

Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the enriched iridoid fraction.

Protocol 4: Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective technique for further purifying and concentrating iridoid glycosides from the enriched fraction.

Materials and Equipment:

-

Enriched iridoid fraction

-

Macroporous resin (e.g., HP-20, Amberlite XAD series)

-

Chromatography column

-

Distilled water

-

Ethanol (various concentrations)

-

Fraction collector

Procedure:

-

Swell and pack the macroporous resin into a chromatography column according to the manufacturer's instructions.

-

Dissolve the enriched iridoid fraction in a small volume of distilled water.

-

Load the sample onto the prepared column.

-

Wash the column with distilled water to remove sugars and other highly polar impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Pool the this compound-rich fractions and concentrate the solvent.

Table 2: Macroporous Resin Chromatography Parameters

| Parameter | Value |

| Resin Type | HP-20 or equivalent |

| Sample Loading | 1 g extract per 100 mL resin |

| Wash Solvent | 2-3 column volumes of distilled water |

| Elution Solvents | Stepwise gradient of 10-70% ethanol in water |

| Flow Rate | 1-2 bed volumes per hour |

Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the final and most crucial purification step.

Materials and Equipment:

-

Partially purified this compound fraction

-

Preparative HPLC system with a UV detector

-

Preparative C18 column

-

Mobile phase solvents (Acetonitrile and water, HPLC grade)

-

Formic acid or trifluoroacetic acid (optional, for peak shape improvement)

-

Fraction collector

Procedure:

-

Dissolve the partially purified fraction in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with the appropriate column and mobile phase conditions (see Table 3).

-

Inject the sample onto the column.

-

Monitor the elution profile at a suitable wavelength (e.g., 235-245 nm for iridoids).

-

Collect the peak corresponding to this compound using a fraction collector.

-

Combine the pure fractions and remove the solvent under vacuum to obtain pure this compound.

-

Confirm the purity of the isolated compound using analytical HPLC.

Table 3: Recommended Preparative HPLC Parameters for this compound Purification

| Parameter | Value |

| Column | Preparative C18 (e.g., 250 x 20 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A linear gradient starting from 5-10% B to 30-40% B over 30-40 minutes |

| Flow Rate | 10 - 20 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | Dependent on column size and sample concentration |

Quantitative Analysis

The concentration of this compound in the extracts and purified fractions can be determined using analytical High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve should be prepared using a certified standard of this compound.

Visualization of the Experimental Workflow

Caption: Detailed experimental workflow for this compound extraction and purification.

These detailed protocols and application notes provide a solid foundation for the successful extraction and purification of this compound from plant sources, enabling further research and development in the fields of natural product chemistry and drug discovery.

Application Note: Quantitative Analysis of 7-Deoxyloganin using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Deoxyloganin is an important iridoid glycoside found in various medicinal plants and serves as a key intermediate in the biosynthesis of more complex and pharmacologically active monoterpenoid indole (B1671886) alkaloids.[1][2] Accurate and reliable quantification of this compound is crucial for quality control of herbal materials, standardization of extracts, and in vitro or in vivo pharmacological studies. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound in various sample matrices.

Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724): 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection | 240 nm |

| Run Time | 15 minutes |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. Below are general guidelines for solid and liquid samples.

-

Solid Samples (e.g., plant material):

-

Accurately weigh 1 g of the powdered plant material.

-

Extract with 25 mL of methanol using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.[4]

-

-

Liquid Samples (e.g., biological fluids):

-

Perform a protein precipitation by adding acetonitrile (1:2, sample:acetonitrile).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of each working standard solution in triplicate to generate the calibration curve.

-

Inject 10 µL of the prepared sample solutions in triplicate.

-

After all analyses, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity.[5]

Table 1: Linearity and Range

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1589 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Precision

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| 5 | 1.8 | 2.5 |

| 25 | 1.2 | 1.9 |

| 75 | 0.8 | 1.5 |

Table 3: Accuracy (Spike and Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD (n=3) |

| 10 | 9.87 | 98.7 | 1.6 |

| 50 | 50.45 | 100.9 | 1.1 |

| 90 | 89.28 | 99.2 | 0.9 |

Table 4: Sensitivity

| Parameter | Result |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

Visualized Workflows

Caption: Experimental workflow for this compound quantification.

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound. The detailed protocol for sample preparation and the comprehensive validation data demonstrate the suitability of this method for routine analysis in research and quality control settings. The clear and structured presentation of data and workflows is intended to facilitate the straightforward implementation of this method by researchers, scientists, and professionals in the field of drug development.

References

- 1. Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methyl-, methyl ester, (1S,4aS,7S,7aR)- | C17H26O9 | CID 440906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for UPLC-MS/MS Analysis of 7-Deoxyloganin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxyloganin, an iridoid glycoside found in various medicinal plants, has garnered significant interest for its potential pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound and its metabolites in biological matrices. This document provides detailed protocols and application notes for the UPLC-MS/MS analysis of this compound, tailored for researchers in drug discovery and development.

Metabolic Pathway of this compound

The in vivo metabolism of this compound is anticipated to follow pathways common to other iridoid glycosides. The primary metabolic transformations likely involve hydrolysis of the glycosidic bond to yield the aglycone, 7-deoxyloganetin, followed by Phase I and Phase II metabolic reactions. The proposed metabolic pathway involves initial deglycosylation by intestinal microflora or hepatic enzymes, followed by oxidation and conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation from Plasma

This protocol outlines a protein precipitation method for the extraction of this compound and its metabolites from plasma samples, a common and effective technique for sample cleanup in bioanalysis.

Workflow:

Application Notes and Protocols for the Structural Elucidation of 7-Deoxyloganin using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxyloganin is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of such natural products. This document provides detailed application notes and experimental protocols for the determination of the chemical structure of this compound using one- and two-dimensional NMR techniques.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a systematic workflow. This process begins with the acquisition of basic one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra. These initial spectra provide crucial information regarding the number and types of protons and carbons present in the molecule. Subsequently, a series of two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are performed. These 2D techniques are essential for establishing the connectivity between atoms, ultimately leading to the complete structural assignment of the molecule.

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for this compound, recorded in methanol-d₄. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 98.9 | 5.25 (d, J=4.0) |

| 3 | 152.3 | 7.42 (s) |

| 4 | 112.1 | - |

| 5 | 30.8 | 2.85 (m) |

| 6 | 42.1 | 1.85 (m), 1.65 (m) |

| 7 | 35.4 | 2.15 (m) |

| 8 | 27.9 | 1.55 (m) |

| 9 | 46.5 | 2.05 (m) |

| 10 | 15.1 | 0.95 (d, J=7.0) |

| 11 (COOCH₃) | 168.9 | - |

| 11 (COOCH₃) | 51.6 | 3.70 (s) |

| 1' | 100.2 | 4.65 (d, J=8.0) |

| 2' | 74.8 | 3.20 (dd, J=8.0, 9.0) |

| 3' | 77.9 | 3.35 (t, J=9.0) |

| 4' | 71.7 | 3.28 (t, J=9.0) |

| 5' | 78.1 | 3.30 (m) |

| 6' | 62.9 | 3.85 (dd, J=12.0, 2.0), 3.68 (dd, J=12.0, 5.5) |

Key 2D NMR Correlations for Structural Elucidation

The following diagram illustrates the key COSY and HMBC correlations that are crucial for assembling the structure of this compound. COSY correlations establish proton-proton couplings within the same spin system, while HMBC correlations reveal long-range proton-carbon connectivities over two to three bonds.

Metabolic Engineering of Yeast for 7-Deoxyloganin Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Saccharomyces cerevisiae for the production of 7-deoxyloganin, a key intermediate in the biosynthesis of valuable monoterpenoid indole (B1671886) alkaloids (MIAs). These protocols are intended to guide researchers in the design, construction, and evaluation of yeast cell factories for the sustainable production of this important precursor.

Introduction

This compound is a crucial iridoid monoterpene that serves as a precursor to the pharmaceutically important MIAs, such as vinblastine (B1199706) and vincristine, which are used in cancer chemotherapy. Traditional production of these compounds relies on extraction from medicinal plants like Catharanthus roseus, which is often inefficient and subject to environmental variability. Metabolic engineering of microbial hosts, particularly the well-characterized yeast Saccharomyces cerevisiae, offers a promising alternative for a stable and scalable supply of this compound and its derivatives.

This document outlines the key metabolic engineering strategies, detailed experimental protocols, and analytical methods required to establish a yeast-based production platform for this compound.

Metabolic Pathway and Engineering Strategies

The heterologous production of this compound in yeast requires the introduction of a multi-step enzymatic pathway from plants, starting from the central metabolite geranyl pyrophosphate (GPP), which is naturally produced in yeast through the mevalonate (B85504) (MVA) pathway.

Biosynthetic Pathway of this compound

The biosynthetic pathway from GPP to this compound involves a series of enzymatic conversions. The key enzymes and intermediates are outlined below.

Caption: Biosynthetic pathway of this compound from GPP.

Key Metabolic Engineering Strategies in Yeast

To successfully produce this compound in S. cerevisiae, several metabolic engineering strategies should be employed:

-

Upregulation of the Mevalonate (MVA) Pathway: To increase the precursor pool of GPP, key enzymes in the endogenous MVA pathway of yeast should be overexpressed. This includes enzymes such as tHMG1 (a truncated version of HMG-CoA reductase), ERG20 (farnesyl pyrophosphate synthase), and IDI1 (isopentenyl diphosphate (B83284) isomerase).

-

Heterologous Expression of the this compound Pathway: The core of the engineering effort involves the stable integration and expression of the plant-derived enzymes responsible for converting GPP to this compound. Codon optimization of these genes for yeast expression is highly recommended.

-

Subcellular Compartmentalization: Targeting enzymes to specific organelles, such as the peroxisomes or mitochondria, can help to sequester toxic intermediates and improve pathway efficiency.

-

Minimizing Competing Pathways: Deletion of genes encoding enzymes that divert intermediates away from the desired pathway can improve the final product titer. For instance, reducing the activity of enzymes that convert geraniol to byproducts can be beneficial.

-

Cofactor Engineering: Ensuring a sufficient supply of cofactors like NADPH, which is required by cytochrome P450 enzymes (e.g., G10H), is crucial. This can be achieved by overexpressing enzymes involved in NADPH regeneration.

Data Presentation

While specific quantitative data for this compound production in yeast is not yet prominently available in the literature, a study on the production of a closely related iridoid, nepetalactol, provides a valuable benchmark.

| Product | Host Strain | Engineering Strategy | Titer (mg/L) | Reference |

| Nepetalactol | Saccharomyces cerevisiae | Expression of iridoid synthase and oxidoreductase, deletion of competing reductases. | 45 | Billingsley et al., 2017[1] |

| Geraniol | Saccharomyces cerevisiae | MVA pathway upregulation, expression of geraniol synthase. | 1690 | Zhao et al., 2017[2] |

Note: The data for geraniol, a precursor, is included to demonstrate the potential for high-flux through the upstream pathway in yeast.

Experimental Protocols